molecular formula C7H15BrO B2492536 1-Bromo-2-methoxy-4-methylpentane CAS No. 1909314-26-6

1-Bromo-2-methoxy-4-methylpentane

Cat. No.: B2492536
CAS No.: 1909314-26-6
M. Wt: 195.1
InChI Key: PPDDSJOHSDATBC-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-methylpentane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-4-methylpentane can be synthesized through a multi-step process involving the bromination of 2-methoxy-4-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxy-4-methylpentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of 2-methoxy-4-methylpentanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Nucleophilic Substitution: 2-Methoxy-4-methylpentanol.

    Elimination: 2-Methoxy-4-methylpentene.

    Oxidation: 2-Methoxy-4-methylpentanal or 2-Methoxy-4-methylpentanone.

Scientific Research Applications

1-Bromo-2-methoxy-4-methylpentane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of novel materials with specific properties.

    Biological Studies: Employed in metabolic labeling experiments to study biochemical pathways.

Comparison with Similar Compounds

    1-Bromo-4-methylpentane: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Bromo-4-methylpentane: Positional isomer with bromine at a different carbon atom.

    1-Bromo-2-methylpentane: Another positional isomer with different chemical properties.

Properties

IUPAC Name

1-bromo-2-methoxy-4-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-6(2)4-7(5-8)9-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDDSJOHSDATBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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